REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(N(C(C)C)CC)(C)C>CN(C=O)C>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([N:16]2[CH2:17][CH2:18][N:13]([CH3:12])[CH2:14][CH2:15]2)=[N:3][CH:4]=1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
3.66 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
30.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the solution was stirred for 5 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The water phase was twice washed with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and sat. aq. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel; gradient: CH2Cl2→CH2Cl2/MeOH 9:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=C(C=C1)N1CCN(CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |